molecular formula C15H20N2O2 B3608894 N-[2-(cyclopentylamino)-2-oxoethyl]-4-methylbenzamide

N-[2-(cyclopentylamino)-2-oxoethyl]-4-methylbenzamide

Katalognummer B3608894
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: YBFIMWTUJVNVCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(cyclopentylamino)-2-oxoethyl]-4-methylbenzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first developed as a Janus kinase (JAK) inhibitor, which means that it blocks the activity of JAK enzymes. JAK enzymes are involved in the signaling pathways of cytokines, which are important molecules that regulate the immune system. CP-690,550 has shown promising results in preclinical studies as a treatment for various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

N-[2-(cyclopentylamino)-2-oxoethyl]-4-methylbenzamide works by blocking the activity of JAK enzymes, which are involved in the signaling pathways of cytokines. Cytokines are important molecules that regulate the immune system, and are involved in the pathogenesis of autoimmune diseases. By blocking JAK enzymes, this compound reduces the activity of cytokines, which in turn reduces inflammation and disease activity.
Biochemical and physiological effects:
This compound has been shown to reduce inflammation and disease activity in preclinical and clinical studies. It has also been shown to have immunosuppressive effects, which may make it useful in preventing organ transplant rejection. This compound has been shown to be well-tolerated in clinical trials, with the most common side effects being headache, upper respiratory tract infection, and diarrhea.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[2-(cyclopentylamino)-2-oxoethyl]-4-methylbenzamide in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying the role of JAK enzymes in cytokine signaling pathways. Another advantage is that it has been extensively studied in preclinical and clinical trials, which means that there is a lot of data available on its pharmacology and safety. One limitation is that it is a relatively complex molecule to synthesize, which may make it difficult to produce in large quantities for use in experiments.

Zukünftige Richtungen

There are several future directions for research on N-[2-(cyclopentylamino)-2-oxoethyl]-4-methylbenzamide. One direction is to study its potential use in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to study its potential use in combination with other drugs, such as biologics, to improve efficacy and reduce side effects. Additionally, further research is needed to better understand the long-term safety and efficacy of this compound in humans.

Wissenschaftliche Forschungsanwendungen

N-[2-(cyclopentylamino)-2-oxoethyl]-4-methylbenzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, it has shown promising results as a treatment for various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, it has been tested as a treatment for rheumatoid arthritis, and has shown efficacy in reducing disease activity and improving symptoms. This compound has also been studied for its potential use in preventing organ transplant rejection, and has shown promising results in animal models.

Eigenschaften

IUPAC Name

N-[2-(cyclopentylamino)-2-oxoethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-6-8-12(9-7-11)15(19)16-10-14(18)17-13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFIMWTUJVNVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795452
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(cyclopentylamino)-2-oxoethyl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(cyclopentylamino)-2-oxoethyl]-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(cyclopentylamino)-2-oxoethyl]-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(cyclopentylamino)-2-oxoethyl]-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[2-(cyclopentylamino)-2-oxoethyl]-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(cyclopentylamino)-2-oxoethyl]-4-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.